molecular formula C8H6Cl2F2O2 B1410063 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol CAS No. 1807059-41-1

4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol

Cat. No. B1410063
CAS RN: 1807059-41-1
M. Wt: 243.03 g/mol
InChI Key: GIPVHUVOADFYGL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol, commonly referred to as 4,5-DCB, is a synthetic organic compound that has been used in various scientific and industrial applications due to its unique properties. 4,5-DCB has been studied extensively in the fields of chemistry and biochemistry, and has been found to have a variety of uses.

Scientific Research Applications

4,5-DCB has been used in a variety of scientific research applications, ranging from drug development to the study of enzymes. In particular, 4,5-DCB has been used in the study of enzymes involved in signal transduction pathways, such as G protein-coupled receptors and tyrosine kinases. 4,5-DCB has also been used to study the effects of drugs on the activity of these enzymes, as well as to investigate the effects of drugs on other biochemical processes.

Mechanism of Action

The mechanism of action of 4,5-DCB is not fully understood. However, it is believed that 4,5-DCB acts as an inhibitor of certain enzymes involved in signal transduction pathways. In particular, 4,5-DCB has been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. In addition, 4,5-DCB has been found to inhibit the activity of G protein-coupled receptors, which are proteins that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DCB are not yet fully understood. However, studies have shown that 4,5-DCB can affect the activity of various enzymes involved in signal transduction pathways, as well as the activity of G protein-coupled receptors. In addition, 4,5-DCB has been found to have an effect on the metabolism of certain drugs, as well as the metabolism of certain amino acids.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5-DCB in laboratory experiments is that it is a relatively non-toxic compound. In addition, 4,5-DCB is relatively inexpensive, and is easily synthesized in the laboratory. However, one limitation of 4,5-DCB is that it is relatively unstable, and can degrade over time if not stored properly. In addition, 4,5-DCB is not soluble in water, and must be dissolved in a solvent such as ethanol or methanol in order to be used in experiments.

Future Directions

There are a number of potential future directions for the use of 4,5-DCB. For example, further research could be conducted to better understand the mechanism of action of 4,5-DCB, as well as its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 4,5-DCB in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to explore the potential of 4,5-DCB as a tool for studying the effects of drugs on signal transduction pathways.

properties

IUPAC Name

[4,5-dichloro-2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPVHUVOADFYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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